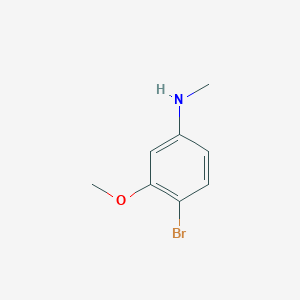

4-bromo-3-methoxy-N-methylaniline

Description

General Overview of Anilines and Their Derivatives in Organic Chemistry

Aniline (B41778), with the chemical formula C₆H₅NH₂, is the simplest aromatic amine and serves as the parent compound for a vast class of derivatives known as substituted anilines. chemicalbook.comsigmaaldrich.com These compounds are characterized by an amino group (or a substituted amino group) attached to a benzene (B151609) ring, which may feature various other functional groups at different positions. nih.gov The interplay between the electron-donating amino group and the aromatic ring, as well as the influence of other substituents, imparts a rich and complex reactivity to these molecules.

Anilines are weak bases, a property significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons into the benzene ring's π-system. chemicalbook.com This resonance effect makes the lone pair less available to accept a proton compared to aliphatic amines. They are highly susceptible to electrophilic substitution reactions, with the amino group typically directing incoming electrophiles to the ortho and para positions. sigmaaldrich.com Common reactions involving anilines include acylation to form amides (anilides), N-alkylation, and diazotization to form diazonium salts, which are versatile intermediates in the synthesis of a wide array of organic compounds. sigmaaldrich.combldpharm.com

Academic Importance of Substituted Anilines as Research Foci

Substituted anilines are of immense academic and industrial importance, serving as crucial building blocks and intermediates in the synthesis of a multitude of products. nih.govgoogle.com Their derivatives are fundamental to the manufacturing of dyes and pigments, with aniline itself being a key precursor to indigo. sigmaaldrich.com In the polymer industry, anilines are essential for producing polyurethanes and other polymers. sigmaaldrich.comgoogle.com

Furthermore, the aniline scaffold is a privileged structure in medicinal chemistry and agrochemistry. Many pharmaceuticals contain the aniline moiety, which is often modified to tune the molecule's biological activity. nih.govmaksons.co.in For instance, the well-known analgesic paracetamol (acetaminophen) is an aniline derivative. sigmaaldrich.com In agriculture, various herbicides and fungicides are based on substituted aniline structures. sigmaaldrich.commaksons.co.in The diverse applications of these compounds ensure they remain a subject of intense research, with ongoing efforts to develop novel synthetic methods and explore their potential in materials science and drug discovery. maksons.co.in

Scope and Focus of Research Pertaining to 4-bromo-3-methoxy-N-methylaniline

This article focuses specifically on the chemical compound This compound . This molecule is a substituted aniline featuring three distinct functional groups on the benzene ring: a bromine atom at position 4, a methoxy (B1213986) group at position 3, and an N-methylamino group at position 1.

The available scientific literature on this exact isomer is limited, suggesting it is a specialized research chemical or a synthetic intermediate rather than a widely studied compound. Consequently, this article will concentrate on presenting its definitive structural and chemical identity based on available database information. While extensive experimental research findings are not publicly documented, the fundamental properties derived from its structure can be outlined. The hydrochloride salt of this compound, This compound hydrochloride , is noted as a commercially available research chemical. bldpharm.com

Below are the known identifiers and computed properties for this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₁₀BrNO | PubChem |

| Molecular Weight | 216.08 g/mol | PubChem |

| Monoisotopic Mass | 214.99458 Da | PubChem |

| Structure | A benzene ring substituted with an N-methylamino group, a methoxy group, and a bromine atom. | PubChem |

| CAS Number (for Hydrochloride salt) | 2995275-21-1 | BLD Pharm bldpharm.com |

Note: The properties listed are based on computed data from chemical databases, as extensive experimental data is not widely published. The CAS number provided is for the hydrochloride salt.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWCUVPRTSFLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Bromo 3 Methoxy N Methylaniline

Reactions at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a primary site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures from aryl halides.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov While specific studies on 4-bromo-3-methoxy-N-methylaniline are not prevalent in the literature, the reactivity of closely related analogs provides significant insight.

For instance, research on 4-bromo-2-methylaniline (B145978), a structural isomer, demonstrates its effective participation in Suzuki reactions after conversion of the amine to an imine. nih.govresearchgate.net In one study, 4-bromo-2-methylaniline was first reacted with 3-bromothiophene-2-carbaldehyde to form an imine derivative. This intermediate then underwent a Suzuki coupling with various arylboronic acids. The reaction selectively occurred at the more reactive C-Br bond on the aniline (B41778) ring, yielding monosubstituted biaryl products in moderate yields. nih.gov This suggests that this compound would be a viable substrate for similar transformations. The electron-donating nature of the methoxy (B1213986) and N-methylamino groups would activate the ring, potentially influencing the catalytic cycle.

Table 1: Suzuki-Miyaura Coupling of an Analogous Iminated Bromoaniline nih.gov Reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 33 |

| 2 | 4-chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 38 |

| 3 | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 40 |

| 4 | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 35 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction forms a new carbon-carbon bond at the site of the alkene, resulting in a substituted alkene. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. sigmaaldrich.com

For this compound, a Heck reaction would be expected to proceed with various activated alkenes, such as acrylates or styrenes, to yield substituted cinnamic acid derivatives or stilbenes, respectively. The specific conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for optimizing the yield and selectivity of the transformation. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.orglibretexts.org This transformation is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

The aryl bromide of this compound would serve as a suitable electrophile for Sonogashira coupling. Reaction with terminal alkynes like phenylacetylene (B144264) or trimethylsilylacetylene (B32187) would lead to the corresponding 4-alkynyl-3-methoxy-N-methylaniline derivatives. The choice of catalyst system, such as PdCl₂(PPh₃)₂/CuI, and an amine base like triethylamine (B128534) in a suitable solvent would facilitate this C(sp²)-C(sp) bond formation. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the substituents are an N-methylamino group (para to the bromine) and a methoxy group (meta to the bromine). Both of these are electron-donating groups, which increase the electron density of the aromatic ring. Consequently, they destabilize the anionic intermediate required for the SNAr mechanism. Therefore, direct nucleophilic displacement of the bromine atom on this compound via a standard SNAr pathway is considered highly unfavorable.

Reduction Reactions of the Aryl Bromide

The carbon-bromine bond can be removed through reduction, a process known as dehalogenation. This transformation is useful for replacing a halogen atom with a hydrogen atom, which can be a key step in multi-step syntheses where the halogen was used as a directing group or a handle for cross-coupling.

Common methods for the reduction of aryl bromides include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using metal-acid systems. A patent for the preparation of 3-bromo-4-methoxyaniline (B105698) describes a nitro-reduction step using sodium sulfide (B99878) (Na₂S), which reduces a nitro group to an amine without affecting the aryl bromide. youtube.com However, specific reduction of the C-Br bond in this compound would typically be achieved using hydrogen gas with a palladium on carbon catalyst, yielding 3-methoxy-N-methylaniline .

Reactions at the N-Methylamine Functionality

The secondary amine group is another key reactive center in the molecule, allowing for modifications such as alkylation, acylation, and the formation of related nitrogen-containing functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo further alkylation with alkyl halides (e.g., iodomethane) or other electrophilic alkylating agents. wikipedia.org This reaction would convert the secondary amine into a tertiary amine, specifically 4-bromo-3-methoxy-N,N-dimethylaniline . If an excess of the alkylating agent is used under forcing conditions, the reaction could proceed to form a quaternary ammonium (B1175870) salt.

N-Acylation

N-acylation is a common reaction for primary and secondary amines. This compound can readily react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amide derivatives. wikipedia.orgmasterorganicchemistry.com For example, reaction with acetyl chloride would yield N-(4-bromo-3-methoxyphenyl)-N-methylacetamide . This reaction is often used to protect the amino group or to synthesize more complex amide-containing target molecules.

Formation of Imine and Amide Derivatives

Amide Derivatives

As described under N-acylation, the formation of amides is a straightforward and high-yielding reaction for this compound. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acyl halide, anhydride, or carboxylic acid (often requiring an activating agent like DCC). masterorganicchemistry.com This produces a stable amide linkage, a common functional group in pharmaceuticals and other biologically active compounds. nih.gov

Imine Derivatives

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. youtube.comorganic-chemistry.org Since this compound is a secondary amine, it cannot form a stable imine in the traditional sense, as it lacks a second proton on the nitrogen to be eliminated as water. Reaction with an aldehyde or ketone would instead lead to the formation of an unstable carbinolamine, which could potentially eliminate water to form an enamine if an α-proton is available on the carbonyl compound, or an iminium ion.

In contrast, the related primary amine, 4-bromo-3-methoxyaniline, would readily undergo condensation with aldehydes and ketones to form the corresponding imine derivatives. nih.gov

Diazotization and Electrophilic Reactions of the Amine

The primary aromatic amine functionality in this compound can be converted into a diazonium salt. wikipedia.org This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures. chemistrysteps.comlkouniv.ac.in The resulting diazonium salt is a valuable intermediate in organic synthesis due to the excellent leaving group ability of the dinitrogen molecule (N₂). chemistrysteps.com

The stability and reactivity of the diazonium salt are influenced by the electronic nature of the substituents on the aromatic ring. lkouniv.ac.in Electron-donating groups can increase the rate of diazotization by enhancing the nucleophilicity of the amino nitrogen. lkouniv.ac.in

Once formed, the diazonium salt of this compound can undergo a variety of electrophilic reactions, making it a versatile synthetic tool. chemistrysteps.comnumberanalytics.com These reactions can be broadly categorized into two types: those where the diazonium group is replaced and those where it is retained. lkouniv.ac.in

Replacement of the Diazonium Group (Sandmeyer-type Reactions): The diazonium group can be substituted by a wide range of nucleophiles, often facilitated by a copper(I) salt catalyst in what is known as the Sandmeyer reaction. chemistrysteps.comnumberanalytics.com This allows for the introduction of various functional groups onto the aromatic ring that are not easily introduced by direct electrophilic substitution.

Azo Coupling Reactions: Diazonium salts can also act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in a process called azo coupling. chemistrysteps.comnumberanalytics.comtestbook.com This reaction leads to the formation of highly colored azo compounds, which are widely used as dyes. chemistrysteps.comlibretexts.org The reaction is sensitive to pH, with coupling to phenols typically carried out in mildly alkaline conditions and coupling to anilines in mildly acidic conditions. lkouniv.ac.in

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage that can be cleaved under specific conditions to yield a phenol. This transformation, known as demethylation or ether cleavage, typically requires strong acidic or Lewis acidic reagents. masterorganicchemistry.com

Common reagents for ether cleavage include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). masterorganicchemistry.com The reaction can proceed via an Sₙ1 or Sₙ2 pathway, depending on the nature of the carbon atom attached to the oxygen. masterorganicchemistry.com For aryl methyl ethers, the cleavage typically involves nucleophilic attack on the methyl group.

The choice of demethylating agent can be influenced by the other functional groups present in the molecule to avoid unwanted side reactions. The presence of the bromo and N-methylamino groups on the same ring as the methoxy group in this compound necessitates careful selection of reaction conditions to achieve selective demethylation.

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orglumenlearning.comlibretexts.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are determined by the electronic properties of the substituents already present. studysmarter.co.uklibretexts.orgmsu.edu The substituents on this compound—bromo, methoxy, and N-methylamino—exert a combined influence on the position of further electrophilic attack.

N-methylamino group (-NHCH₃): This is a strongly activating and ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. wikipedia.orgyoutube.com

Methoxy group (-OCH₃): This is also an activating and ortho-, para-directing group due to the resonance donation of the oxygen's lone pair electrons. youtube.com

Bromo group (-Br): Halogens are generally considered deactivating yet ortho-, para-directing. reddit.com They are electron-withdrawing through the inductive effect but can donate electron density through resonance.

In a polysubstituted benzene ring like this compound, the directing effects of these groups are combined. The strongly activating N-methylamino and methoxy groups will dominate the directing effect over the deactivating bromo group. The positions ortho and para to the activating groups are the most likely sites for electrophilic attack. Given the existing substitution pattern (bromo at C4, methoxy at C3, and N-methylamino at C1), the potential sites for further substitution are C2, C5, and C6. The interplay of steric hindrance and the electronic effects of the substituents will ultimately determine the final product distribution.

Halogenation: The introduction of another halogen atom onto the ring is an example of electrophilic aromatic substitution. wikipedia.org Due to the presence of the strongly activating N-methylamino and methoxy groups, this compound is expected to be highly reactive towards halogenating agents like bromine (Br₂) or chlorine (Cl₂). libretexts.orgnih.govyoutube.comyoutube.com The reaction may proceed readily, even without a Lewis acid catalyst, and care must be taken to avoid poly-halogenation. wikipedia.org The regioselectivity will be governed by the directing effects of the existing substituents, with the new halogen likely entering at a position activated by the amino and methoxy groups.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. lumenlearning.com Similar to halogenation, the activating nature of the N-methylamino and methoxy groups makes the ring highly susceptible to nitration. The strong acidic conditions of nitration can protonate the basic N-methylamino group, converting it into an electron-withdrawing and meta-directing ammonium group (-NH₂CH₃⁺). libretexts.org This can complicate the regiochemical outcome of the reaction.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxy N Methylaniline and Its Derivatives

Elucidation of Molecular Structures via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comwikipedia.org While a specific crystal structure for 4-bromo-3-methoxy-N-methylaniline is not publicly available, analysis of related bromoaniline structures provides significant insight into its expected molecular geometry and intermolecular interactions.

Studies on compounds like 4-bromoanilinium nitrate (B79036) and 4-bromo-N-(4-bromophenyl)aniline reveal key structural features that would be anticipated in this compound. iucr.orgresearchgate.net The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions caused by the substituents. The C-Br bond length in bromoaniline derivatives is typically around 1.90 Å. The C-N bond length will be shorter than a typical single bond due to the delocalization of the nitrogen lone pair into the aromatic ring.

In the solid state, substituted anilines are known to form extensive networks of intermolecular interactions. iucr.org Hydrogen bonding involving the N-H proton of the secondary amine and a suitable acceptor atom (like the oxygen of the methoxy (B1213986) group or the bromine atom of an adjacent molecule) is expected to be a dominant feature in the crystal packing of this compound. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in stabilizing the crystal lattice. iucr.org The precise nature of these interactions, including dihedral angles between the rings and the planarity of the amine group, would be definitively determined by single-crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Key Interactions |

| 4-bromoanilinium nitrate | Monoclinic | P2₁/c | N—H⋯O and C—H⋯O hydrogen bonds, π-π stacking iucr.org |

| 4-Bromo-N-(4-bromophenyl)aniline | Monoclinic | P2₁/c | Intermolecular Br⋯Br contacts, no N-H hydrogen bonding researchgate.net |

This table presents data for related compounds to infer the likely structural characteristics of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would provide a complete assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the N-H proton.

Aromatic Region: The three aromatic protons will appear as a complex splitting pattern due to their coupling with each other. Based on the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet in the range of δ 6.5-7.5 ppm.

N-methyl and Methoxy Protons: The N-methyl group (N-CH₃) and the methoxy group (O-CH₃) will each give rise to a singlet, likely in the regions of δ 2.8-3.0 ppm and δ 3.8-4.0 ppm, respectively. rsc.org

N-H Proton: The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-OCH₃) will be the most downfield, while the carbon bearing the bromine (C-Br) will be influenced by the heavy atom effect.

Aliphatic Carbons: The N-methyl carbon will appear around δ 30-35 ppm, and the methoxy carbon will be found around δ 55-60 ppm. rsc.org

2D NMR Techniques: To unambiguously assign all signals, 2D NMR experiments are invaluable. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | Aromatic C-H | 110 - 135 |

| N-H | Variable (broad) | Aromatic C-Br | ~115 |

| O-CH₃ | 3.8 - 4.0 | Aromatic C-N | 145 - 150 |

| N-CH₃ | 2.8 - 3.0 | Aromatic C-O | 155 - 160 |

| O-CH₃ | 55 - 60 | ||

| N-CH₃ | 30 - 35 |

This table presents predicted NMR data for this compound based on values for analogous compounds. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. youtube.com The analysis of the vibrational spectra of this compound allows for the characterization of its key structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: A moderate to weak band is expected in the range of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. royalsocietypublishing.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups will be observed in the 2850-2960 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending of the N-H bond usually appears around 1500-1550 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-O Stretching: The asymmetric C-O-C stretching of the methoxy group will give a strong band around 1200-1275 cm⁻¹, and the symmetric stretch will appear near 1000-1075 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to be in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds. The aromatic ring breathing modes and the C-Br stretch are often strong in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental FT-IR and Raman bands. nih.gov

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Moderate |

| C-Br Stretch | 500 - 600 | Strong |

This table summarizes the expected key vibrational frequencies for this compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

For this compound (C₈H₁₀BrNO), HRMS would confirm the exact mass and, consequently, its molecular formula. The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. acs.org

The electron ionization (EI) mass spectrum would reveal several key fragmentation pathways:

Alpha-Cleavage: A common fragmentation for N-methylated anilines is the cleavage of the C-N bond alpha to the aromatic ring, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another possible alpha-cleavage is the loss of a hydrogen radical from the N-methyl group.

Loss of Methoxy Group: Fragmentation can occur through the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.

Ring Fragmentation: Further fragmentation of the aromatic ring can also occur, although these fragments are typically of lower abundance.

Analysis of halogenated anilines by techniques like liquid chromatography-mass spectrometry (LC-MS) has shown that initial ring modifications can be observed. nih.gov Tandem mass spectrometry (MS/MS) experiments on the molecular ion would be instrumental in confirming these proposed fragmentation pathways by isolating the parent ion and observing its daughter ions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives, for example, through reactions that introduce a stereocenter elsewhere in the molecule. Chiroptical spectroscopy encompasses techniques that are sensitive to molecular chirality, such as circular dichroism (CD) and vibrational circular dichroism (VCD). saschirality.orgacs.org These methods are powerful for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules.

To determine the enantiomeric excess of a chiral derivative of this compound, several approaches could be taken:

NMR with Chiral Solvating Agents: A common method involves the use of a chiral solvating agent (CSA), such as a derivative of BINOL. rsc.org In the presence of a CSA, the two enantiomers of the chiral analyte will form diastereomeric complexes that can be distinguished by NMR spectroscopy, allowing for the integration of their respective signals to determine the enantiomeric excess. acs.org

NMR with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. rsc.org These diastereomers will have different NMR spectra, and the ratio of the diastereomers, determined by integration, corresponds to the enantiomeric excess of the original amine.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. saschirality.org For a chiral derivative, the CD spectrum will be non-zero and can be used to quantify the enantiomeric excess by comparing the observed signal intensity to that of an enantiomerically pure standard. The sign of the Cotton effect can also be used, often in conjunction with theoretical calculations, to determine the absolute configuration of the stereocenter. nih.gov

The choice of method would depend on the specific nature of the chiral derivative and the availability of suitable chiral auxiliaries or standards.

Computational and Theoretical Investigations of 4 Bromo 3 Methoxy N Methylaniline

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of compounds like 4-bromo-3-methoxy-N-methylaniline. researchgate.netdergipark.org.tr These methods allow for the detailed investigation of electronic structure, spectroscopic characteristics, and conformational landscapes.

For a molecule such as this compound, a common and effective computational approach involves geometry optimization and frequency calculations using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are dictated by the interplay of its substituent groups: the electron-donating methoxy (B1213986) (-OCH3) and N-methylamino (-NHCH3) groups, and the electron-withdrawing bromo (-Br) group. The distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO) are central to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org

For substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, is often distributed over the aromatic ring. In this compound, the methoxy and N-methylamino groups would be expected to raise the energy of the HOMO, while the bromo group would likely lower the energy of the LUMO. Studies on methoxy-substituted anilines have shown that the position of the methoxy group influences the HOMO-LUMO gap, with para-substitution generally leading to a smaller gap compared to meta-substitution. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and based on general trends for substituted anilines. Specific DFT calculations would be required for precise values for this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.net

For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic effects of the substituents. The protons and carbons of the aromatic ring would show distinct chemical shifts depending on their proximity to the electron-donating and electron-withdrawing groups.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy. These calculations help in assigning the various vibrational modes of the molecule. For substituted anilines, characteristic vibrational modes include N-H stretching, C-N stretching, and aromatic C-H stretching, as well as vibrations associated with the substituent groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| N-H | Stretching | 3400-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C-N | Stretching | 1250-1350 |

| C-O (methoxy) | Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

Note: These are typical frequency ranges and would require specific calculations for this compound.

Energetic Profiles of Conformational Isomers and Rotational Barriers

Substituted anilines can exist as different conformational isomers due to rotation around single bonds, such as the C-N bond and the C-O bond of the methoxy group. Computational studies on substituted anilines have shown that the planarity of the amino group and the orientation of the substituents can significantly affect the molecule's stability. scispace.combenthamdirect.com

The rotation around the C-N bond in anilines has a specific energy barrier, which is influenced by the electronic nature of the substituents on the ring. benthamdirect.com For N-methylanilines, an additional rotational barrier exists for the N-methyl group. These rotational barriers can be calculated by performing a potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is calculated at each step. The transition states connecting the stable conformers can then be located and their energies determined.

For this compound, the interplay between the steric hindrance and electronic interactions of the bromo, methoxy, and N-methylamino groups would determine the preferred conformation and the heights of the rotational barriers. It is expected that the most stable conformation would seek to minimize steric repulsion while maximizing favorable electronic interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While specific molecular dynamics (MD) simulations for this compound are not documented, this technique is a powerful tool for exploring the conformational flexibility and dynamics of molecules in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into how a molecule explores its conformational space.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

Transition State Analysis of Synthetic Pathways

The synthesis of substituted anilines often involves multiple steps, and understanding the mechanism of each step is key to optimizing the reaction conditions. Computational methods can be used to model the reaction pathways, locate the transition states, and calculate the activation energies. nih.gov

A plausible synthetic route to this compound could involve the bromination of 3-methoxy-N-methylaniline or the N-methylation of 4-bromo-3-methoxyaniline. DFT calculations can be employed to investigate the transition states of these reactions. For instance, in a bromination reaction, the calculations could model the approach of the brominating agent to the aniline ring and identify the structure and energy of the transition state leading to the final product. This type of analysis provides valuable insights into the regioselectivity and efficiency of the reaction.

Kinetic and Thermodynamic Parameters of Transformations

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its transformations. In the absence of direct experimental or computational studies on this specific molecule, this section will draw upon theoretical investigations and data from analogous substituted anilines to predict its behavior in key chemical reactions. The interplay of the bromo, methoxy, and N-methylamino substituents dictates the electron distribution and steric environment of the molecule, which in turn influences the activation barriers and free energy changes of its reactions.

The primary transformations of interest for a molecule like this compound include oxidation of the amine, electrophilic substitution on the aromatic ring, and coupling reactions involving the carbon-bromine bond. The kinetic and thermodynamic feasibility of these reactions is critically dependent on the electronic effects exerted by the substituents. The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are strong activating groups, donating electron density to the aromatic ring through the mesomeric effect (+M), thereby stabilizing the intermediates in electrophilic substitution. Conversely, the bromo (-Br) group is a deactivating group due to its electron-withdrawing inductive effect (-I), although it also possesses a weak +M effect. The N-methyl group on the amine enhances its electron-donating ability compared to a primary amine.

Oxidation Reactions

The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations. The ease of oxidation is influenced by the electron richness of the molecule. Computational studies on the oxidation of N-methylaniline and other substituted anilines provide insights into the thermodynamic parameters of these processes. For instance, the oxidation of N-methylaniline has been studied, and thermodynamic parameters have been evaluated. afit.edu The presence of electron-donating groups like methoxy and N-methylamino in this compound is expected to lower the oxidation potential compared to aniline itself, making it more susceptible to oxidation. The electron-withdrawing bromine atom will have a counteracting effect, though likely outweighed by the strong donating groups. A kinetic study on the oxidation of N-methylaniline with dichromate has shown a self-accelerating character for this reaction. mdpi.com

| Reaction | Reactant | Parameter | Value | Reference |

| Oxidation with Peroxomonosulfuric Acid | N-methylaniline | ΔH | 26.96 kJ mol⁻¹ | researchgate.net |

| ΔS | -311.08 J K⁻¹ mol⁻¹ | researchgate.net | ||

| Oxidation with Chromic Acid | N-methylaniline | Ea | Varies with conditions | afit.edu |

| ΔH | Varies with conditions | afit.edu | ||

| ΔS | Varies with conditions | afit.edu | ||

| ΔG | Varies with conditions | afit.edu | ||

| Oxidation with Tetrabutylammoniumbromochromate | m-toluidine | ΔH | 47.7 kJ mol⁻¹ | byjus.com |

| ΔS | -144.1 J K⁻¹ mol⁻¹ | byjus.com | ||

| ΔG | 91.0 kJ mol⁻¹ | byjus.com | ||

| m-anisidine | ΔH | 43.1 kJ mol⁻¹ | byjus.com | |

| ΔS | -158.0 J K⁻¹ mol⁻¹ | byjus.com | ||

| ΔG* | 90.5 kJ mol⁻¹ | byjus.com |

Electrophilic Aromatic Substitution

The powerful activating and ortho-, para-directing effects of the amino and methoxy groups make the aromatic ring of this compound highly susceptible to electrophilic attack. The positions ortho and para to the activating groups are the most likely sites for substitution. However, the existing bromine atom and the steric hindrance from the substituents will also play a role in determining the regioselectivity. Computational studies on the halogenation of anilines indicate that these reactions are typically very fast due to the high activation of the ring. mdpi.com To control the reaction and avoid polysubstitution, protection of the amino group is often necessary. mdpi.com The Gibbs free energy of reaction is a key determinant of the spontaneity of these substitutions.

| Reaction Type | Analogous System | Parameter | Value | Reference |

| Reaction with OH radical | 4-methyl aniline | k_total (300-2000 K) | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | mdpi.com |

| Inversion Barrier | Aniline | E_inv | 1.50 kcal/mol (experimental) | afit.edu |

Coupling Reactions

The presence of a bromo substituent on the aromatic ring opens up the possibility of transformations via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are powerful tools for forming new carbon-carbon bonds. Computational studies on Suzuki coupling reactions of bromo-aromatic compounds provide information on the electronic and structural aspects that influence their reactivity. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product. The thermodynamics of each step can be investigated using Density Functional Theory (DFT) calculations. The electron-donating methoxy and N-methylamino groups can influence the reactivity of the C-Br bond in the oxidative addition step.

| Reaction Type | Analogous System | Parameter | Finding | Reference |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Reactivity Descriptors | Electron-rich boronic acids gave good yields. | |

| DFT used to analyze reactivity. |

Role of 4 Bromo 3 Methoxy N Methylaniline As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Organic Intermediates and Scaffolds

The structure of 4-bromo-3-methoxy-N-methylaniline is ideally suited for creating sophisticated molecular scaffolds through modern cross-coupling reactions. The presence of the aryl bromide is particularly significant, as it provides a reactive handle for palladium-catalyzed transformations that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Two of the most powerful methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. By reacting this compound with various aryl boronic acids, chemists can synthesize a diverse library of biaryl compounds. researchgate.netacs.org These biaryl scaffolds are prevalent in medicinal chemistry and materials science. The reaction is tolerant of numerous functional groups and can be performed under relatively mild conditions. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of a second amino group at the C4 position, leading to the synthesis of complex N,N'-diaryl diamine structures. These products are important intermediates for ligands, polymers, and pharmacologically active molecules. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with high efficiency. wikipedia.orgacs.org

The table below summarizes typical conditions for these foundational cross-coupling reactions, based on studies with similar bromoaniline substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature | Product Type |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Water, DMF | 70-100 °C | Biaryl Compounds |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / P(tBu)₃, Pd₂(dba)₃ / BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 60-110 °C | Diaryl Amines |

This table presents generalized conditions based on literature for related bromoanilines. researchgate.netacs.orglibretexts.orgacs.orgnih.gov

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to drug discovery and materials science. The substitution pattern of this compound makes it an excellent precursor for synthesizing various heterocyclic systems, particularly indoles.

Larock Indole (B1671886) Synthesis: This powerful palladium-catalyzed reaction involves the annulation of an o-haloaniline with an alkyne to produce a 2,3-disubstituted indole. ub.eduwikipedia.org this compound fits the structural requirements of the o-haloaniline component, allowing it to react with a diverse range of alkynes. This method is highly regioselective and tolerates many functional groups, providing a direct route to complex indole cores that are difficult to access through other means. nih.govacs.org The N-methyl group remains intact, directly yielding N-substituted indoles.

Bischler-Möhlau Indole Synthesis: A classic method for indole synthesis, this reaction involves the condensation of an aniline (B41778) with an α-haloketone (such as an α-bromoacetophenone), typically in the presence of excess aniline. wikipedia.orgnih.gov this compound can serve as the aniline component, reacting to form 2-arylindoles. researchgate.net While the traditional conditions can be harsh, modern variations using microwave irradiation or alternative catalysts have made the process milder and more efficient. chemeurope.comorganic-chemistry.org

A comparison of these two key indole synthesis methods is provided below.

| Feature | Larock Indole Synthesis | Bischler-Möhlau Indole Synthesis |

| Key Reactants | o-Haloaniline + Alkyne | Aniline + α-Haloketone |

| Catalyst | Palladium (e.g., Pd(OAc)₂) | Often acid-catalyzed or thermal; can be uncatalyzed |

| Resulting Structure | 2,3-Disubstituted Indole | 2-Arylindole |

| Key Advantages | High regioselectivity, broad substrate scope, one-pot procedure | Uses readily available starting materials, avoids metallic reagents |

Application in the Construction of Advanced Dye and Pigment Molecules

The synthesis of azo dyes, a major class of synthetic colorants, relies on a two-step process known as diazotization and azo coupling. unb.canih.gov Anilines are central to this process, and this compound is a prime candidate for creating novel dye structures.

The synthesis begins with the diazotization of the primary or secondary amine. In this step, the N-methylamino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. rsc.org This intermediate is a powerful electrophile.

In the subsequent azo coupling step, the diazonium salt reacts with an electron-rich coupling component, such as a phenol, another aniline, or a heterocyclic compound like pyrazolone. nih.govresearchgate.net The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, forming an azo bond (–N=N–). This reaction creates a large, conjugated system that absorbs light in the visible spectrum, resulting in a colored compound.

The substituents on the this compound ring—the bromo and methoxy (B1213986) groups—act as auxochromes. These groups can modify the electronic properties of the dye molecule, influencing its color (typically causing a bathochromic, or red, shift) and properties like lightfastness and solubility.

Derivatization for Analytical Methods and Sensing Applications

The unique electronic and chemical properties of this compound and its derivatives make them suitable for advanced analytical applications, including chemical sensors and fluorescent probes.

Polymer-Based Chemical Sensors: Polyaniline (PANI) and its derivatives are well-known conductive polymers used in chemical sensors. nih.govrsc.org By polymerizing aniline monomers, thin films can be created whose electrical properties change upon exposure to specific analytes like ammonia (B1221849) or moisture. researchgate.netresearchgate.net this compound can be used as a functionalized monomer to synthesize a unique polyaniline derivative. The specific substituents would modulate the polymer's electronic structure and surface morphology, potentially leading to sensors with enhanced sensitivity and selectivity for target molecules. rsc.org

Fluorescent Derivatization for Analysis: In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often used to make non-fluorescent molecules detectable with high sensitivity. libretexts.org The amine functionality of this compound can be reacted with specific labeling agents, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, to produce highly fluorescent isoindole derivatives. libretexts.orgresearchgate.net Furthermore, some aniline derivatives exhibit extreme sensitivity to their local environment, with their fluorescence properties changing drastically between hydrophobic and hydrophilic media. nih.gov This suggests that derivatives of this compound could be developed as sophisticated fluorescent probes to investigate the microenvironments of biological systems like proteins. nih.gov

Applications in Materials Science Research

Monomer for Functional Polymer Synthesis

The N-methylaniline moiety in 4-bromo-3-methoxy-N-methylaniline provides a site for polymerization. The polymerization of aniline (B41778) and its derivatives is a well-established method for producing functional polymers. wikipedia.org The substituents on the aniline ring, in this case, a bromo and a methoxy (B1213986) group, would be expected to influence the polymerization process and the properties of the resulting polymer.

Conducting Polymers

Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The polymerization of N-methylaniline has also been shown to produce conducting polymers, although the N-substitution can affect the polymerization mechanism and the ultimate electronic properties of the material. It is plausible that this compound could be polymerized, likely through chemical or electrochemical oxidation, to form a substituted poly(N-methylaniline). The electronic properties of such a polymer would be influenced by the electron-donating methoxy group and the electron-withdrawing (by induction) and sterically hindering bromo group. However, no specific studies on the synthesis or conductivity of poly(this compound) have been found.

Optoelectronic Materials

Substituted polyanilines are known to have interesting optical and electronic properties, making them candidates for optoelectronic applications. These properties are highly dependent on the nature and position of the substituents on the aromatic ring. While there is no direct research on the optoelectronic applications of polymers derived from this compound, studies on other substituted anilines suggest that the introduction of different functional groups can tune the bandgap and photoluminescence of the resulting polymers. The specific combination of bromo and methoxy groups on the N-methylaniline backbone could potentially lead to a material with unique optoelectronic characteristics, but this remains a hypothetical application pending experimental investigation.

Ligand Design for Catalytic Systems

The nitrogen atom of the N-methylamino group and the oxygen atom of the methoxy group in this compound could potentially act as coordination sites for metal ions. This suggests that the molecule could serve as a ligand in the design of catalytic systems. Furthermore, the bromo group provides a reactive handle for further functionalization, for example, through cross-coupling reactions to create more complex ligand structures. Research has been conducted on the use of bromo-substituted anilines in palladium-catalyzed reactions to synthesize more complex molecules, which in turn could serve as ligands. nih.govresearchgate.net However, there is no specific literature detailing the use of this compound itself as a ligand in catalysis.

Components in Organic Frameworks (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The amine functionality and the potential for the bromo group to be converted into other linking groups (like a carboxylic acid) suggest that a derivative of this compound could theoretically be used as a building block for these frameworks. The methoxy and methyl groups would then act as functional decorations within the pores of the resulting framework, potentially influencing its properties such as selective adsorption or catalysis. Despite this theoretical potential, no published research has been identified that utilizes this compound as a linker in the synthesis of MOFs or COFs.

Precursors for Advanced Electronic Materials

The structure of this compound makes it a potential precursor for more complex organic molecules intended for use in advanced electronic materials. The bromo-substituent is a key feature, as it allows for carbon-carbon bond formation through reactions like the Suzuki or Stille coupling. This would enable the incorporation of this aniline derivative into larger conjugated systems, which are the basis for many organic electronic materials. For instance, a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been synthesized and studied for its non-linear optical properties. nih.govresearchgate.net This highlights the general strategy of using substituted anilines as precursors for materials with interesting electronic and optical properties. Nevertheless, the direct application of this compound as a precursor for advanced electronic materials is not described in the current scientific literature.

Environmental and Green Chemistry Aspects of 4 Bromo 3 Methoxy N Methylaniline and Its Derivatives

Degradation Pathways and Byproduct Analysis in Environmental Contexts

A thorough understanding of a chemical's fate in the environment is essential to predict its persistence, potential for bioaccumulation, and the formation of harmful byproducts. As of the current available scientific literature, specific studies detailing the environmental degradation pathways and byproduct analysis of 4-bromo-3-methoxy-N-methylaniline are not publicly available.

Generally, aniline (B41778) derivatives in the environment can undergo various transformation processes, including microbial degradation, photodegradation, and oxidation. For a substituted aniline like this compound, these processes could theoretically lead to the cleavage of the methoxy (B1213986) and N-methyl groups, as well as dehalogenation of the bromine atom. However, without experimental data, the specific degradation products and the rates of these processes remain unknown. Further research is required to identify and quantify the byproducts that may form under various environmental conditions to fully assess the ecological impact of this compound.

Atom Economy and Waste Minimization in Production Processes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

For instance, a hypothetical synthesis could involve the bromination and methoxylation of an aniline precursor, followed by N-methylation. Each of these steps may involve reagents and catalysts that are not incorporated into the final product, thus generating waste.

Table 1: Hypothetical Reactants in the Synthesis of this compound

| Reactant/Reagent | Potential Role |

| 3-Methoxyaniline | Starting material |

| Brominating agent (e.g., N-Bromosuccinimide) | Introduction of bromine |

| Methylating agent (e.g., Dimethyl sulfate) | Introduction of N-methyl group |

| Base (e.g., Potassium carbonate) | Reaction facilitator |

| Solvent (e.g., Acetonitrile) | Reaction medium |

This table is illustrative and based on general synthetic methods for similar compounds. The actual industrial synthesis may vary.

Strategies for waste minimization would focus on the use of catalytic reagents over stoichiometric ones, the recycling of solvents and catalysts, and the development of more direct, one-pot synthesis routes. Without specific process data, a quantitative assessment of waste generation remains speculative.

Life Cycle Assessment of Synthesis Routes

A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process from cradle to grave. This includes the extraction of raw materials, manufacturing, use, and disposal. There are currently no published Life Cycle Assessment studies for the synthesis of this compound.

An LCA for this compound would typically involve:

Goal and Scope Definition: Defining the system boundaries, whether it's a cradle-to-gate (from raw material to factory exit) or cradle-to-grave assessment.

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the synthesis.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs, such as global warming potential, ozone depletion potential, and ecotoxicity.

Interpretation: Analyzing the results to identify the major contributors to the environmental impact and opportunities for improvement.

Conducting an LCA would be a crucial step in understanding the true environmental cost of producing this compound and in guiding the development of more sustainable, "greener" synthesis routes.

Future Research Directions and Emerging Areas for 4 Bromo 3 Methoxy N Methylaniline

Novel Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

Future synthetic efforts towards 4-bromo-3-methoxy-N-methylaniline and its derivatives could pivot from traditional methods to more sustainable and efficient technologies like photoredox and electrochemical catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forming a variety of chemical bonds under mild conditions. acs.orgyoutube.com For a molecule like this compound, photoredox catalysis could enable novel C-H functionalization or coupling reactions. For instance, the generation of radical cations from the aniline (B41778) moiety could facilitate reactions at positions that are otherwise difficult to access. youtube.com The development of new photoredox-catalyzed methods could provide more direct and atom-economical routes to this compound and its analogs. acs.orgacs.orgnih.gov

Electrochemistry: Electrochemical synthesis offers a green alternative to conventional chemical synthesis, often avoiding harsh reagents and simplifying purification. The electrochemical polymerization of aniline and its derivatives is a well-established field, suggesting that this compound could be a valuable monomer for creating novel conductive polymers. mdpi.comresearchgate.net Research could focus on the electropolymerization of this compound to generate functionalized polyaniline films with tailored electronic and physical properties. aip.orgaidic.it Furthermore, electrochemical methods could be explored for the selective reduction or oxidation of the molecule, potentially leading to new synthetic pathways. orientjchem.orgnih.gov

| Methodology | Potential Advantages for Synthesizing Derivatives | Relevant Research Areas |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates (e.g., radical cations). youtube.comyoutube.com | C-H functionalization, cross-coupling reactions, synthesis of complex pharmaceutical intermediates. acs.orgacs.org |

| Electrochemistry | Reagent-free synthesis, precise control over reaction potential, environmentally friendly. orientjchem.org | Electropolymerization for conductive materials, selective redox transformations. mdpi.comresearchgate.netaidic.it |

Exploration of Unconventional Reactivity Pathways

The interplay of the substituents on the aromatic ring of this compound opens avenues for exploring reactivity beyond standard electrophilic aromatic substitution or cross-coupling reactions.

C-H Activation: Direct C-H activation has emerged as a step-economical strategy for derivatizing aromatic compounds. nih.gov While the N-methylamino group can direct ortho-C-H functionalization, the presence of the methoxy (B1213986) and bromo substituents could lead to complex regioselectivity. acs.orgacs.org Future research could focus on developing catalytic systems that selectively activate specific C-H bonds on the aniline ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. youtube.com This could lead to a rapid diversification of the this compound scaffold for various applications.

Unconventional Coupling Reactions: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions. Beyond standard Suzuki and Buchwald-Hartwig couplings, future work could explore less common transformations. For example, the development of novel catalytic systems could enable the use of this compound in reactions like carbonylative couplings or multi-component reactions, providing access to complex molecular architectures.

Integration into Advanced Supramolecular Assemblies

The structural features of this compound make it an intriguing building block for the construction of ordered, functional supramolecular structures.

Halogen Bonding: The bromine atom on the aniline ring can act as a halogen bond donor, a non-covalent interaction that is increasingly being used in crystal engineering and materials science. acs.org By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create highly ordered one-, two-, or three-dimensional networks. acs.org The electronic nature of the aniline ring, influenced by the methoxy and N-methylamino groups, could modulate the strength and directionality of these halogen bonds.

Hydrogen Bonding and π-Stacking: The N-H bond of the secondary amine provides a hydrogen bond donor site, while the aromatic ring can participate in π-π stacking interactions. The combination of hydrogen bonding, halogen bonding, and π-stacking could lead to the formation of complex and robust supramolecular architectures with interesting properties. Research in this area could involve the systematic study of co-crystals of this compound with various organic molecules to understand the interplay of these non-covalent forces.

| Interaction Type | Potential Role in Supramolecular Assembly | Key Structural Feature |

| Halogen Bonding | Directional control for crystal engineering. acs.org | Bromine atom. acs.org |

| Hydrogen Bonding | Formation of chains, sheets, and networks. | N-H group of the secondary amine. |

| π-π Stacking | Stabilization of layered structures. | Aromatic ring. |

Discovery of New Applications in Emerging Technologies

The functional groups present in this compound suggest its potential utility in a range of advanced technological applications.

Organic Electronics: Aniline derivatives are precursors to polyaniline, a well-known conducting polymer. mdpi.comgoogle.com The specific substitution pattern of this compound could lead to polymers with unique electronic properties, such as tailored band gaps or enhanced charge transport. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The N-methyl group, in particular, can influence the solubility and processing of the resulting polymers. wikipedia.org

Chemical Sensors: The aniline motif is a common component in chemosensors due to its rich electrochemistry and reactivity. researchgate.net Functionalized anilines have been used to create sensors for various analytes, including metal ions and organic vapors. aip.orgacs.org The electron-rich nature of this compound, combined with its potential to be polymerized or grafted onto surfaces, makes it a promising candidate for the development of new sensory materials. researchgate.netnanomeghyas.iracs.org For example, sensors based on this molecule could be designed to detect specific analytes through changes in fluorescence, conductivity, or color. Bromoaniline-based Schiff bases have already shown promise in the detection of cations. nih.gov

Pharmaceutical and Agrochemical Scaffolds: Aniline derivatives are prevalent in a vast array of biologically active compounds. neliti.comnih.gov The unique combination of substituents in this compound could serve as a novel scaffold for the synthesis of new pharmaceutical and agrochemical agents. The bromine atom provides a convenient point for further elaboration using cross-coupling chemistry, allowing for the rapid generation of libraries of related compounds for biological screening. wikipedia.orgchemicalbook.com

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-N-methylaniline in academic research?

The compound can be synthesized via Ullmann-type coupling reactions . A validated method involves reacting 4-bromoaniline derivatives with methoxy-containing aryl halides under catalytic conditions. For example:

- Reagents : CuI (10 mol%), 1,10-phenanthroline (ligand), KOH (base), and dry toluene as the solvent .

- Conditions : Reflux at 120°C for 24 hours under nitrogen atmosphere. Post-reaction, extract with dichloromethane (DCM) and purify via column chromatography (hexane:ethyl acetate = 49:1) to achieve >80% yield .

- Characterization : Confirm purity using ¹H NMR (δ 3.79 ppm for methoxy protons) and ¹³C NMR .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods or negative-pressure systems to avoid inhalation of vapors/dust .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during large-scale handling .

- First Aid : In case of skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in sealed containers at ambient temperature, away from oxidizers .

Q. How should researchers purify this compound to achieve high purity?

- Liquid-Liquid Extraction : Separate organic layers using DCM and water to remove polar impurities .

- Column Chromatography : Use silica gel with a hexane:ethyl acetate gradient (49:1 to 10:1). Monitor fractions via TLC (Rf ≈ 0.4 in 49:1 eluent) .

- Recrystallization : For crystalline derivatives, dissolve in methanol/chloroform (1:1 v/v) and cool slowly to obtain single crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ 3.79 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- UV-Vis Spectroscopy : Detect conjugation effects (λmax ~270–300 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW 230.06 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?

- Crystallization : Grow single crystals by slow evaporation of methanol/chloroform solutions .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : Apply the SHELX suite (SHELXL-97) for structure solution. Geometrically position H atoms (riding model) and refine anisotropic displacement parameters for non-H atoms .

- Validation : Check CIF files with PLATON or CheckCIF for symmetry and displacement errors .

Q. What methodologies elucidate reaction mechanisms in catalytic coupling reactions involving this compound?

- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify rate-determining steps .

- DFT Calculations : Model transition states (e.g., Pd-catalyzed C–N coupling) using Gaussian or ORCA software. Compare computed activation energies with experimental data .

- Isotope Labeling : Use deuterated reagents to trace proton transfer pathways in Ullmann or Buchwald-Hartwig reactions .

Q. How can advanced analytical methods detect trace impurities in synthesized batches?

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

- Cross-Validation : Compare NMR shifts with computed values (GIAO method in Gaussian) to confirm assignments .

- Dynamic Effects : Account for solvent polarity (e.g., CDCl3 vs. DMSO-d6) in DFT calculations .

- Crystallographic Refinement : Use Hirshfeld surface analysis to identify intermolecular interactions affecting UV-Vis or IR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.